molecular formula C11H12O2 B14823305 2-Cyclopropoxy-3-methylbenzaldehyde

2-Cyclopropoxy-3-methylbenzaldehyde

Cat. No.: B14823305
M. Wt: 176.21 g/mol
InChI Key: BEOBRGIVURKBKV-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol It is a derivative of benzaldehyde, characterized by the presence of a cyclopropoxy group and a methyl group attached to the benzene ring

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents are introduced onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-methylbenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems, leading to oxidative stress and cell death in fungal pathogens . The compound’s ability to act as a redox-active agent plays a crucial role in its biological effects.

Comparison with Similar Compounds

  • 3-Cyclopropoxy-2-methylbenzaldehyde
  • 4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol
  • 6-Ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde

Comparison: 2-Cyclopropoxy-3-methylbenzaldehyde is unique due to the specific positioning of the cyclopropoxy and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-cyclopropyloxy-3-methylbenzaldehyde

InChI

InChI=1S/C11H12O2/c1-8-3-2-4-9(7-12)11(8)13-10-5-6-10/h2-4,7,10H,5-6H2,1H3

InChI Key

BEOBRGIVURKBKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OC2CC2

Origin of Product

United States

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